Phenyltriacetoxysilane

Übersicht

Beschreibung

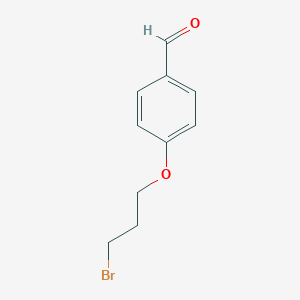

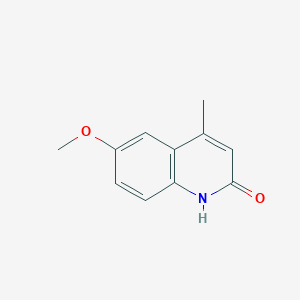

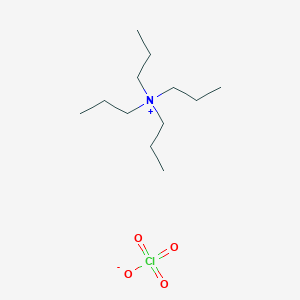

Phenyltriacetoxysilane (PTAS) is an organosilicon compound with a chemical formula of C6H5Si(OC2H5)3. It is a colorless liquid at room temperature and is soluble in most organic solvents. PTAS is used as a precursor for the synthesis of polysiloxanes, silsesquioxanes, and other organosilicon polymers. PTAS is also used as a reagent in the synthesis of polysiloxane-based materials in various industrial and laboratory applications.

Wissenschaftliche Forschungsanwendungen

Amide Synthesis Promoter Phenyltriacetoxysilane, as a derivative of phenylsilane, has been reevaluated as an effective coupling reagent for amide synthesis. This process yields a wide range of amides and peptides with high efficiency, and is particularly notable for its ability to synthesize Weinreb amides mediated by a hydrosilane. Moreover, silicon tetracetate, related to this compound, emerges as an efficient amine acylating agent, operating under mild conditions without the need for a base (Morisset, Chardon, Rouden, & Blanchet, 2020).

LED Encapsulation Material The combination of nonhydrolytic sol-gel condensation and hydrosilylation reaction, involving this compound derivatives, results in high-refractive-index, transparent, and thermally stable materials suitable for LED encapsulation. These materials demonstrate resistance to yellowing from thermal degradation, a significant advancement over previously reported polymers and phenyl polysiloxane materials (Kim, Yang, & Bae, 2010).

Silsesquioxane Synthesis this compound is instrumental in the synthesis of cage dodecaphenylsilsesquioxane, a complex silicon-based structure. This process, conducted in a mildly basic aqueous solution, achieves significant improvements in yield, offering greater efficiency than previous methods. Kinetic studies and simulations provide insights into the pathway leading to these intricate molecular structures (Lee et al., 2012).

Organic Thin-Film Transistor Enhancement this compound derivatives enhance the performance of organic thin-film transistors (OTFTs) by modifying the microstructure of semiconductor films. This modification alters molecular geometry and induces structural phase transitions, improving the overall performance of these electronic devices (Yuan et al., 2009).

Nanomaterial Synthesis Using this compound as a silicon source slows down the crystallization process in the synthesis of nanosized SAPO-34, a material used in industrial methanol-to-olefin conversion. This approach results in the formation of agglomerated nanocrystals, highlighting the material's enhanced catalytic stability under industrially relevant conditions (Zheng et al., 2017).

Protective Barrier for Metals High molecular weight methyl phenyl polysiloxane resin, derived from this compound, is used to create protective coatings for metals. These coatings exhibit remarkable adhesion, scratch resistance, wear endurance, and corrosion protection, making them suitable for prolonging the durability of metal substrates (Barletta, Gisario, Puopolo, & Vesco, 2015).

High Surface Area Materials this compound, when pyrolyzed in an inert atmosphere, leads to the production of high surface area silicon carbide/silicon oxycarbide glasses. These materials exhibit significant surface area and porosity, along with enhanced hydrophobicity and thermal stability, making them suitable for various advanced applications (Liu, Chen, Komarneni, & Pantano, 1996).

Organic Transformations this compound derivatives, such as phenylsilane, are used in metal-catalyzed radical hydrofunctionalization reactions. They act as efficient stoichiometric reductants, enabling lower reaction temperatures, broader functional group tolerance, and the use of diverse solvents in various organic transformations (Obradors, Martínez, & Shenvi, 2016).

Wirkmechanismus

Target of Action

Phenyltriacetoxysilane is a type of organosilicon compound . Its primary targets are the surfaces of various materials, where it acts as a surface treatment agent .

Mode of Action

This compound interacts with its targets by improving the wettability and adhesion of material surfaces . It can also participate in chemical reactions as a starting material or intermediate in organic synthesis, such as silylation reactions .

Biochemical Pathways

It’s known that it can participate in silylation reactions, which involve the replacement of a hydrogen atom in an organic compound by a silicon-containing group .

Pharmacokinetics

It’s worth noting that it has good thermal stability and can dissolve in common organic solvents such as ethanol and toluene .

Result of Action

The result of this compound’s action is the improvement of the wettability and adhesion of material surfaces . In organic synthesis, it can serve as a starting material or intermediate, contributing to the formation of new compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it reacts slowly with moisture or water . Therefore, it should be stored in a dry, cool place, away from fire sources and oxidizing agents . During its use, it should be handled in a well-ventilated area to prevent high concentrations of harmful gases .

Biochemische Analyse

Biochemical Properties

Phenyltriacetoxysilane is a highly reactive compound that readily hydrolyzes in the presence of moisture to form silanols and acetic acid . It is soluble in common organic solvents such as ethanol and toluene

Cellular Effects

It is known to cause severe skin burns and eye damage, suggesting that it may have significant cytotoxic effects .

Molecular Mechanism

It is known to be more reactive than alkoxysilanes and is frequently used as a one-component mixture to make RTV-1 silicone sealants

Eigenschaften

IUPAC Name |

[diacetyloxy(phenyl)silyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6Si/c1-9(13)16-19(17-10(2)14,18-11(3)15)12-7-5-4-6-8-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFKGWCMFMCFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C1=CC=CC=C1)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939333 | |

| Record name | Phenylsilanetriyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18042-54-1 | |

| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18042-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018042541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylsilanetriyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacetoxyphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is phenyltriacetoxysilane used in the synthesis of hybrid inorganic-organic materials?

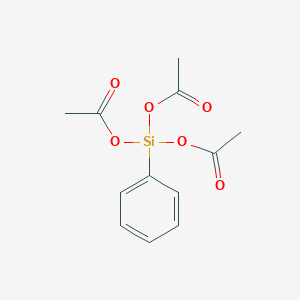

A1: this compound serves as a molecular precursor in the non-hydrolytic sol-gel synthesis of hybrid inorganic-organic materials with a Si–O–P (silicon-oxygen-phosphorus) skeleton []. It reacts with tris(trimethylsilyl)phosphate, eliminating ester groups to form the Si-O-P network. This method offers an alternative to traditional hydrolytic sol-gel techniques, allowing for greater control over the final material properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)

![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)